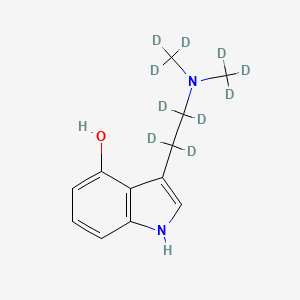
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
Descripción general
Descripción
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate is a sophisticated compound, characterized by its two hexadecanoyloxy (palmitoyl) chains, a hydroxyethyl phosphate group, and a chiral center at the 2-position. This molecule falls within the realm of synthetic lipids and is utilized in diverse scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation. The key steps include:
Esterification of (2R)-glycerol with hexadecanoic acid using a catalytic amount of a strong acid like sulfuric acid.
Purification of the ester using chromatography.
Phosphorylation using phosphorus oxychloride in the presence of a base such as pyridine.
Neutralization and purification to yield the target compound.
Industrial Production Methods
Industrial-scale production requires optimization of the above synthetic pathway. Key considerations include:
Using cost-effective, high-purity starting materials.
Implementing continuous flow reactions to improve yield and consistency.
Employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Under specific conditions, the alcohol groups can be oxidized to carboxylic acids.
Reduction: : Rarely applicable but can reduce the phosphate group to a phosphite.
Substitution: : Ester linkages may undergo hydrolysis or transesterification in the presence of water or alcohols and a catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Methanol with acid or base catalysis.
Major Products
Oxidation: : Carboxylic acids.
Reduction: : Phosphite esters.
Substitution: : Various esters or free alcohols depending on conditions.
Aplicaciones Científicas De Investigación
Chemistry
Used as a model compound in studying lipid behavior in synthetic membranes.
Biology
Investigated for its role in mimicking biological membranes in liposome studies.
Medicine
Industry
Applied in the formulation of specialized surfactants and emulsifiers.
Mecanismo De Acción
The compound operates by integrating into lipid bilayers due to its amphiphilic nature, influencing membrane fluidity and permeability. Its hydroxyethyl phosphate group interacts with water molecules, providing a stabilizing effect, while the palmitoyl chains anchor into the hydrophobic core.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (2R)-2,3-bis(octadecanoyloxy)propyl 2-hydroxyethyl phosphate
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2-hydroxyethyl phosphate
Uniqueness
This compound's unique palmitoyl chains confer specific properties like higher melting points and distinct membrane interaction characteristics compared to its counterparts with shorter or longer acyl chains. The hydroxyethyl phosphate group offers an enhanced hydrophilic character, making it more versatile in aqueous environments.
Hope this satisfies the inner scientist in you!
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNKUACKJHTLJ-RUQJKXHKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677179 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148439-06-9 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)








![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)
